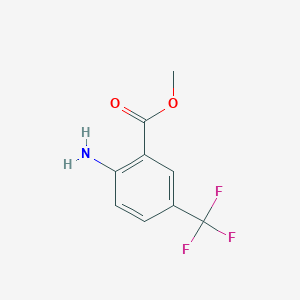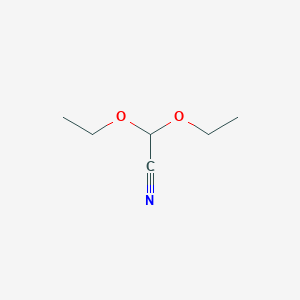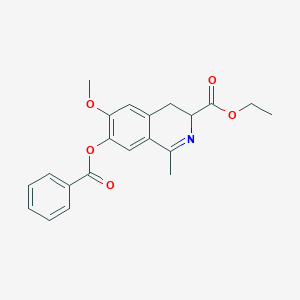
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a benzoyloxy group, a methoxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives under acidic conditions . Additionally, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations have been reported to yield isoquinoline derivatives efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.
化学反応の分析
Types of Reactions
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoquinoline derivatives.
科学的研究の応用
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler isoquinoline derivative with similar structural features.
7-Chloro-3-isoquinolinecarboxylic acid, ethyl ester: A chlorinated derivative with distinct chemical properties.
3-Isoquinolinecarboxylic acid, 7-chloro-, ethyl ester:
Uniqueness
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzoyloxy and methoxy groups, along with the ethyl ester, distinguishes it from other isoquinoline derivatives and enhances its versatility in various applications.
特性
CAS番号 |
115851-97-3 |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC名 |
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3 |
InChIキー |
WMTKMTTZLJAXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
正規SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
同義語 |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


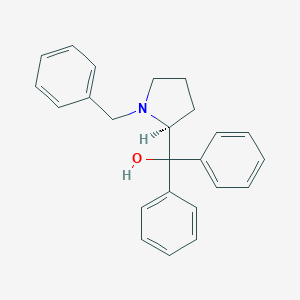
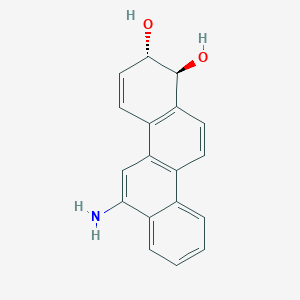
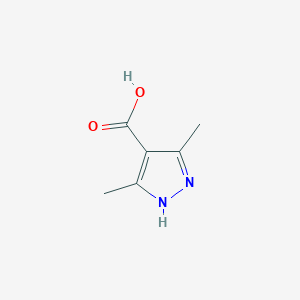
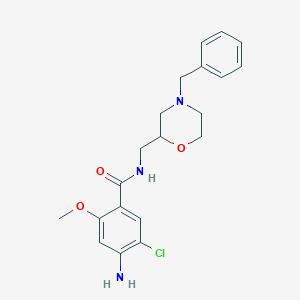
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
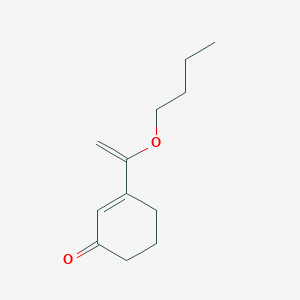
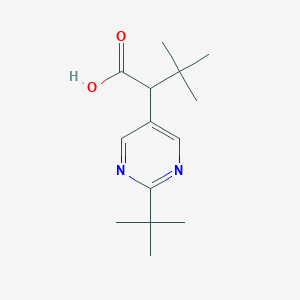
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
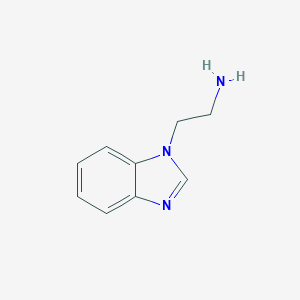
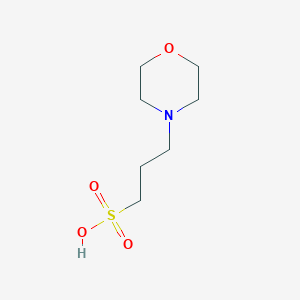
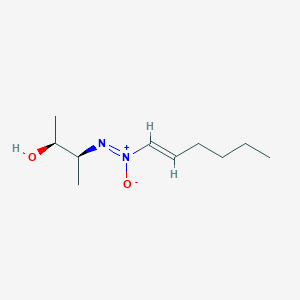
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
